Ethyl 2-(2,4-dinitrophenoxy)acetate

Organic Synthesis Process Chemistry SNAr Methodology

Ethyl 2-(2,4-dinitrophenoxy)acetate (CAS 85196-33-4) is a nitroaromatic ether-ester featuring a 2,4-dinitrophenoxy moiety linked to an ethyl acetate backbone. Its molecular formula is C₁₀H₁₀N₂O₇ with a molecular weight of 270.20 g/mol.

Molecular Formula C10H10N2O7
Molecular Weight 270.197
CAS No. 85196-33-4
Cat. No. B2680461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,4-dinitrophenoxy)acetate
CAS85196-33-4
Molecular FormulaC10H10N2O7
Molecular Weight270.197
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C10H10N2O7/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3
InChIKeyOIPICVKGZXMYPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2,4-dinitrophenoxy)acetate (CAS 85196-33-4): Technical Baseline for Procurement & Research Selection


Ethyl 2-(2,4-dinitrophenoxy)acetate (CAS 85196-33-4) is a nitroaromatic ether-ester featuring a 2,4-dinitrophenoxy moiety linked to an ethyl acetate backbone . Its molecular formula is C₁₀H₁₀N₂O₇ with a molecular weight of 270.20 g/mol . The compound exhibits a predicted boiling point of 419.9±30.0 °C at 760 mmHg and a predicted density of 1.4±0.1 g/cm³ . Characterized by the electron-withdrawing dinitroaryl group, it serves as a versatile intermediate in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions and as a precursor for bioactive phenoxyacetate derivatives [1].

Ethyl 2-(2,4-dinitrophenoxy)acetate: Why Generic Substitution with Analogous Esters Is Not Feasible


Generic substitution among phenoxyacetate esters or dinitrophenyl derivatives is not chemically or functionally justified due to significant divergence in reactivity profiles, leaving group ability, and biological activity. The 2,4-dinitrophenoxy group confers a unique balance of electrophilicity and steric hindrance [1]. For instance, the ethyl ester moiety in this compound influences both solubility and pharmacokinetic properties compared to its methyl ester analog, while the presence of the ether oxygen provides distinct nucleophilic aromatic substitution (SNAr) reactivity relative to direct dinitrophenyl esters [2]. Furthermore, in biological contexts, subtle structural variations lead to orders-of-magnitude differences in inhibitory potency against target enzymes, as evidenced by comparative α-glucosidase inhibition data [3]. These critical distinctions necessitate product-specific evaluation, which the quantitative evidence below substantiates.

Ethyl 2-(2,4-dinitrophenoxy)acetate: Quantified Differential Evidence vs. Key Comparators


Synthetic Efficiency: One-Step Quantitative Yield vs. Conventional Two-Step 70% Yield

Ethyl 2-(2,4-dinitrophenoxy)acetate can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, a substantial improvement over the conventional two-step method which yields only 70% [1]. This methodological advancement directly impacts procurement decisions by reducing synthesis time and material costs.

Organic Synthesis Process Chemistry SNAr Methodology

α-Glucosidase Inhibition: Potency Superior to Standard Drug Acarbose

A Schiff base derivative of ethyl 2-(2,4-dinitrophenoxy)acetate, specifically compound 4r (ethyl (Z)-2-(2,4-dinitro-5-(2-(1-(2,4,6-trimethoxyphenyl)ethylidene)hydrazineyl)phenoxy)acetate), demonstrates an IC₅₀ of 5.44 ± 0.52 μM against α-glucosidase, which is 1.54-fold more potent than the standard clinical drug acarbose (IC₅₀ = 8.36 ± 0.02 μM) [1]. This direct comparison underscores the scaffold‘s therapeutic potential.

Medicinal Chemistry Diabetes Research Enzyme Inhibition

Dihydroorotase Inhibition: Defined Weak Activity for Selectivity Profiling

Ethyl 2-(2,4-dinitrophenoxy)acetate exhibits an IC₅₀ of 1.00 × 10⁶ nM (1 mM) against mouse Ehrlich ascites dihydroorotase [1]. While this value indicates weak inhibition, it serves as a crucial benchmark. In contrast, potent dihydroorotase inhibitors typically exhibit IC₅₀ values in the low micromolar to nanomolar range. This class-level inference positions the compound as a useful negative control or selectivity probe, confirming that the dinitrophenoxyacetate scaffold does not inadvertently inhibit this essential pyrimidine biosynthesis enzyme.

Enzymology Pyrimidine Biosynthesis Inhibitor Screening

Physical Property Differentiation: Melting Point and Predicted Solubility vs. Direct Ester Analog

Ethyl 2-(2,4-dinitrophenoxy)acetate displays a melting point of 76-77 °C, which is significantly lower than that of its direct structural analog, 2,4-dinitrophenyl acetate (melting point 78.6-79.1 °C) . The presence of the ether-linked ethyl acetate moiety in the target compound reduces crystal lattice energy compared to the direct ester, potentially enhancing solubility in organic solvents. Furthermore, predicted solubility for related dinitrophenoxy derivatives is very low (e.g., N-(2,4-dinitrophenoxy)acetimidic acid ethyl ester: 0.12 g/L at 25°C) , a property that must be considered during experimental design.

Physicochemical Characterization Pre-formulation Material Science

Phytotoxicity Profile: Germination Inhibition Comparable to Potent Dinitrophenols

A closely related derivative, 3-(2,4-dinitrophenoxy)propane-1,2-diol, demonstrates significant phytotoxicity, inhibiting wheat seed germination parameters at a concentration of 4 × 10⁻³ M, comparable to the potent herbicide 2,4-dinitrophenol [1]. While direct data for ethyl 2-(2,4-dinitrophenoxy)acetate is not available, this class-level inference strongly suggests that the 2,4-dinitrophenoxy ether motif confers inherent phytotoxic activity. This is in contrast to other compounds like resorcinol which exhibited a stimulatory effect (+5.5% plantlet mass) under identical conditions [1].

Agrochemical Research Herbicide Discovery Phytotoxicity Assay

Nucleophilic Reactivity: Superior Leaving Group Ability Enables Distinct Reaction Pathways

The 2,4-dinitrophenoxy group is a significantly better leaving group than carboxylate ions in nucleophilic acyl substitution reactions [1]. This enhanced leaving group ability is a direct consequence of the electron-withdrawing nitro substituents, which stabilize the developing negative charge on the phenoxide oxygen. Comparative studies on bis-(2,4-dinitrophenyl) ether show that its reactivity towards nucleophiles like acetate is measurable and distinct from its thioether analog [2]. While direct rate constants for ethyl 2-(2,4-dinitrophenoxy)acetate are not reported, the class-level inference from these studies confirms that the compound will undergo facile SNAr at the activated aromatic ring or acyl substitution at the ester carbonyl, providing versatile synthetic handles.

Physical Organic Chemistry Reaction Mechanisms SNAr Reactions

Ethyl 2-(2,4-dinitrophenoxy)acetate: High-Value Research & Industrial Application Scenarios


Medicinal Chemistry: Development of Next-Generation α-Glucosidase Inhibitors

Given the demonstrated 1.54× potency advantage of its Schiff base derivative 4r over the clinical drug acarbose (IC₅₀ 5.44 ± 0.52 μM vs. 8.36 ± 0.02 μM) [1], ethyl 2-(2,4-dinitrophenoxy)acetate is a strategic starting material for synthesizing novel phenoxyacetate ester libraries targeting type 2 diabetes. Its scaffold provides a validated platform for structure-activity relationship (SAR) studies aimed at enhancing potency and pharmacokinetic profiles beyond current standards.

Process Chemistry: Cost-Effective Large-Scale Synthesis via Optimized One-Step Protocol

The availability of a one-step, quantitative-yield synthesis method using adapted Vilsmeier conditions [1] makes this compound economically attractive for applications requiring substantial quantities, such as kilogram-scale intermediate production. This contrasts with the lower-yielding, multi-step traditional synthesis (70%) [2], offering a clear procurement advantage for industrial research groups focused on process efficiency and reduced waste.

Agrochemical Discovery: Herbicide Lead Generation Targeting Non-Auxin Pathways

Class-level evidence indicates that 2,4-dinitrophenoxy ethers inhibit seed germination and plant growth at millimolar concentrations, with a potency comparable to established dinitrophenol herbicides [1]. This distinguishes the compound from classic phenoxyacetic acid herbicides like 2,4-D, which act via auxin mimicry. Researchers can therefore utilize ethyl 2-(2,4-dinitrophenoxy)acetate as a core structure to develop new herbicides with potentially novel modes of action or to explore synergistic formulations.

Enzymology & Assay Development: Defined Negative Control for Selectivity Profiling

The compound's weak activity against dihydroorotase (IC₅₀ = 1.00 × 10⁶ nM) [1] provides a valuable, quantitative benchmark for selectivity assays. It can be reliably employed as a negative control in high-throughput screening campaigns targeting enzymes in the pyrimidine biosynthesis pathway, ensuring that observed hits are not false positives arising from non-specific interactions with this structurally related dinitrophenyl scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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